molecular formula C11H14O3 B14663974 Methyl 5-(4-oxocyclopent-2-EN-1-YL)pent-4-enoate CAS No. 51332-76-4

Methyl 5-(4-oxocyclopent-2-EN-1-YL)pent-4-enoate

Katalognummer: B14663974
CAS-Nummer: 51332-76-4
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: UZGKEDHJCQXYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate is an organic compound with a complex structure that includes a cyclopentenone ring and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate typically involves the reaction of a cyclopentenone derivative with a suitable esterifying agent. One common method involves the use of Corey lactone diol as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate has several scientific research applications:

Wirkmechanismus

The mechanism by which Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate exerts its effects involves interactions with specific molecular targets. The cyclopentenone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate is unique due to its specific combination of functional groups and the presence of the cyclopentenone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

51332-76-4

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate

InChI

InChI=1S/C11H14O3/c1-14-11(13)5-3-2-4-9-6-7-10(12)8-9/h2,4,6-7,9H,3,5,8H2,1H3

InChI-Schlüssel

UZGKEDHJCQXYOK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC=CC1CC(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.